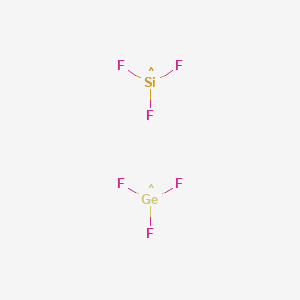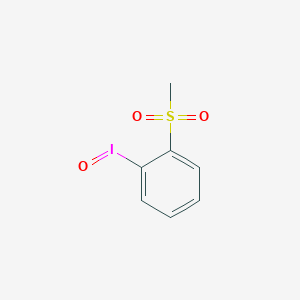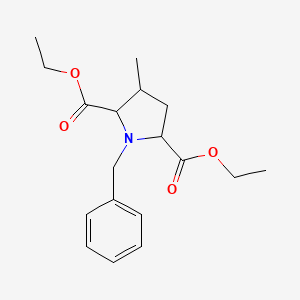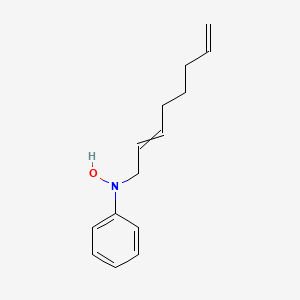
Trifluorogermyl--trifluorosilyl (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluorogermyl–trifluorosilyl (1/1) is a compound that combines the elements germanium and silicon, both bonded to fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluorogermyl–trifluorosilyl (1/1) typically involves the reaction of germanium and silicon precursors with fluorinating agents. One common method is the reaction of germanium tetrafluoride with silicon tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of trifluorogermyl–trifluorosilyl (1/1) may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trifluorogermyl–trifluorosilyl (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with trifluorogermyl–trifluorosilyl (1/1) include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions of trifluorogermyl–trifluorosilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher fluorinated germanium and silicon compounds, while reduction may produce lower fluorinated derivatives.
Aplicaciones Científicas De Investigación
Trifluorogermyl–trifluorosilyl (1/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and materials.
Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which trifluorogermyl–trifluorosilyl (1/1) exerts its effects involves the interaction of its fluorine atoms with other molecules. The high electronegativity of fluorine makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trifluorogermyl–trifluorosilyl (1/1) include other fluorinated germanium and silicon compounds, such as:
- Trifluoromethylsilane
- Trifluorogermane
- Hexafluorosilicate
Uniqueness
Trifluorogermyl–trifluorosilyl (1/1) is unique due to its combination of germanium and silicon, both bonded to fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in materials science and chemistry.
Propiedades
Número CAS |
105938-75-8 |
|---|---|
Fórmula molecular |
F6GeSi |
Peso molecular |
214.71 g/mol |
InChI |
InChI=1S/F3Ge.F3Si/c2*1-4(2)3 |
Clave InChI |
XHGBTYVBGYIFAG-UHFFFAOYSA-N |
SMILES canónico |
F[Si](F)F.F[Ge](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)

![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)


![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)


